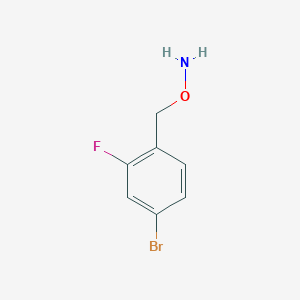

O-(4-Bromo-2-fluorobenzyl)hydroxylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7BrFNO |

|---|---|

Molecular Weight |

220.04 g/mol |

IUPAC Name |

O-[(4-bromo-2-fluorophenyl)methyl]hydroxylamine |

InChI |

InChI=1S/C7H7BrFNO/c8-6-2-1-5(4-11-10)7(9)3-6/h1-3H,4,10H2 |

InChI Key |

QRZHOFDXFLVONN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CON |

Origin of Product |

United States |

Contextualization Within Halogenated Benzyl and Hydroxylamine Derivatives

O-(4-Bromo-2-fluorobenzyl)hydroxylamine belongs to the broader classes of O-substituted hydroxylamines and halogenated benzyl (B1604629) compounds. The hydroxylamine (B1172632) functional group (-ONH2) is a potent nucleophile, widely utilized for its ability to react with carbonyl compounds to form oximes and for its role in constructing N-O bonds. The "O-benzyl" portion serves as a protective group for the hydroxylamine, which can be removed under specific conditions, but more importantly, the benzyl group itself acts as a scaffold for introducing functionality.

The strategic placement of halogen atoms—a bromine at the 4-position and a fluorine at the 2-position—on the benzyl ring is critical to the compound's reactivity and utility. Halogens are known to modulate the physicochemical properties of molecules, affecting their steric profile, lipophilicity, and electronic characteristics. In medicinal chemistry, the introduction of halogen atoms into lead compounds is a common strategy to improve potency, metabolic stability, and drug-receptor interactions. Specifically, fluorine substitution can enhance binding affinity and block metabolic degradation, while bromine can serve as a handle for further chemical modifications through cross-coupling reactions.

Significance As a Versatile Intermediate in Organic Synthesis

The primary significance of O-(4-Bromo-2-fluorobenzyl)hydroxylamine lies in its role as a versatile intermediate for introducing a protected aminoxy group onto other molecules. As a class, O-alkylhydroxylamines are recognized as important reagents. For instance, studies on related O-benzylhydroxylamine derivatives have shown that halogenation of the aromatic ring can be particularly successful in improving the potency of enzyme inhibitors. nih.gov Research into inhibitors for Indoleamine 2,3-dioxygenase-1 (IDO1), a therapeutic target for cancer, found that adding halogen atoms to the benzyl (B1604629) ring of O-benzylhydroxylamine derivatives led to a significant improvement in inhibitor potency. nih.govnih.gov This highlights the potential of specifically halogenated compounds like this compound in drug discovery programs.

The compound serves as a key building block for creating more complex structures. Its free amine group can be acylated or can participate in reactions to form nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. nih.govfrontiersin.org The presence of the bromo and fluoro substituents provides chemists with precise tools to fine-tune the properties of the final products.

Overview of Synthetic Utility in Complex Molecule Construction

The synthetic utility of O-(4-Bromo-2-fluorobenzyl)hydroxylamine is demonstrated in its application for constructing nitrogen-rich molecules. The hydroxylamine (B1172632) moiety is a key functional group for synthesizing a variety of nitrogen-containing compounds. accelachem.com

A primary application involves the reaction with aldehydes and ketones to form O-benzyloximes. This reaction is not only a method for protecting carbonyl groups but also serves as a gateway to further transformations. The resulting oxime ethers can be converted into other functional groups or can be key components of larger, more complex molecules. For example, similar O-substituted hydroxylamines, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine, are widely used to create oxime derivatives for analytical purposes and as standards in chromatography. nih.gov

Furthermore, the N-O bond within the hydroxylamine structure is of significant interest. Compounds containing this bond exhibit a diverse range of pharmacological activities. The general synthetic route for O-substituted hydroxylamines often involves a one-pot preparation through O-benzylation of a protected N-hydroxy intermediate, followed by deprotection, yielding the desired product as a stable salt.

The table below summarizes the key properties of the hydrochloride salt of the title compound.

| Property | Value |

| Chemical Formula | C₇H₈BrClFNO |

| Molecular Weight | 256.50 g/mol |

| CAS Number | 1031248-44-8 |

| Synonyms | O-((4-Bromo-2-fluorophenyl)methyl)hydroxylamine hydrochloride |

Delineation of Key Research Themes and Future Directions

Strategies for the O-Alkylation of Hydroxylamine (B1172632)

The formation of the O-benzyl bond in this compound is typically achieved through the O-alkylation of a hydroxylamine derivative. Two prominent methods for this transformation are the Mitsunobu reaction and direct alkylation of hydroxylamine salts.

Mitsunobu Reaction Protocols for O-Substituted Hydroxylamines

The Mitsunobu reaction is a versatile method for forming C-O bonds and is particularly useful for the synthesis of O-substituted hydroxylamines. nih.gov This reaction typically involves an alcohol, a nucleophile (in this case, a protected hydroxylamine), a phosphine (B1218219) reagent like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-synthesis.comorganic-chemistry.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a significant advantage in stereoselective syntheses. nih.gov

For the synthesis of O-substituted hydroxylamines, N-hydroxyphthalimide is often used as a stable and effective hydroxylamine surrogate. researchgate.netresearchgate.netnih.gov The general protocol involves reacting an alcohol with N-hydroxyphthalimide in the presence of PPh₃ and DEAD or DIAD. organic-synthesis.comresearchgate.net The resulting N-alkoxyphthalimide can then be deprotected, typically via hydrazinolysis, to yield the desired O-alkylhydroxylamine. researchgate.netnih.gov

A general procedure for the Mitsunobu reaction is as follows:

Dissolve the alcohol, N-hydroxyphthalimide, and triphenylphosphine in a suitable solvent like tetrahydrofuran (B95107) (THF). organic-synthesis.com

Cool the mixture to 0°C. organic-synthesis.com

Add DIAD or DEAD dropwise to the cooled solution. organic-synthesis.com

Allow the reaction to stir at room temperature for several hours. organic-synthesis.com

Monitor the reaction progress by thin-layer chromatography (TLC). organic-synthesis.com

Upon completion, the byproduct triphenylphosphine oxide can often be removed by filtration. organic-synthesis.com

The crude product is then purified, typically by column chromatography. organic-synthesis.com

| Reagent/Condition | Typical Role/Parameter |

| Alcohol | Substrate providing the alkyl group |

| N-Hydroxyphthalimide | Hydroxylamine source (nucleophile) |

| Triphenylphosphine (PPh₃) | Activates the alcohol |

| DIAD or DEAD | Oxidant, facilitates the reaction |

| THF | Solvent |

| 0°C to Room Temp | Reaction Temperature |

Direct Alkylation of Hydroxylamine Salts with Halogenated Benzyl (B1604629) Substrates

Direct alkylation of hydroxylamine salts, such as hydroxylamine hydrochloride, with a halogenated benzyl substrate like 4-bromo-2-fluorobenzyl bromide offers a more direct route to this compound. This method avoids the protection and deprotection steps associated with the Mitsunobu reaction using N-hydroxyphthalimide. nih.gov

The reaction involves a nucleophilic substitution where the hydroxylamine acts as the nucleophile, displacing the halide from the benzyl substrate. The reaction is often carried out in the presence of a base to neutralize the acid formed and to generate the more nucleophilic free hydroxylamine. One patented method describes the preparation of O-benzylhydroxylamine hydrochloride by heating the alkylation reaction mixture in water and slowly adding an aqueous solution of sodium hydroxide. google.com

Synthesis of 4-Bromo-2-fluorobenzyl Building Blocks

The availability of suitable 4-bromo-2-fluorobenzyl building blocks is crucial for the synthesis of the target compound. These precursors are typically derived from 4-bromo-2-fluorotoluene (B1265965) through various functional group interconversions.

Preparation of 4-Bromo-2-fluorobenzyl Halides (e.g., 4-Bromo-2-fluorobenzyl bromide)

4-Bromo-2-fluorobenzyl bromide is a key intermediate that can be synthesized from 4-bromo-2-fluorotoluene. google.comchemicalbook.com A common method for this transformation is free-radical bromination of the methyl group. This reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). prepchem.com The reaction involves the selective bromination of the benzylic position. prepchem.com

One patented process describes the synthesis of 2-fluoro-4-bromobenzyl bromide from 2-fluoro-4-bromotoluene via optical bromination. google.com Another general method for preparing benzyl bromides involves dissolving the corresponding toluene (B28343) in a solvent like carbon tetrachloride, heating it to boiling, and adding bromine dropwise while irradiating with a photolamp. prepchem.com

| Starting Material | Reagent | Product |

| 4-Bromo-2-fluorotoluene | Bromine/Light or AIBN | 4-Bromo-2-fluorobenzyl bromide |

Functional Group Interconversions on 4-Bromo-2-fluorotoluene Derivatives

Functional group transformations are essential for converting readily available starting materials into the desired building blocks. solubilityofthings.comyoutube.com For instance, 4-bromo-2-fluorotoluene can be oxidized to 4-bromo-2-fluorobenzoic acid. guidechem.comchemicalbook.comguidechem.com This acid can then be reduced to the corresponding 4-bromo-2-fluorobenzyl alcohol. chemicalbook.com The alcohol can subsequently be converted to the desired benzyl halide.

Oxidation of 4-bromo-2-fluorotoluene to 4-bromo-2-fluorobenzoic acid can be achieved using oxidizing agents like potassium permanganate (B83412) or through catalytic oxidation with oxygen in the presence of a cobalt catalyst and sodium bromide. guidechem.comchemicalbook.com The resulting carboxylic acid can be reduced to the alcohol using reducing agents like borane (B79455) in THF. chemicalbook.com

Another important transformation is the conversion of 4-bromo-2-fluorotoluene to 4-bromo-2-fluorobenzaldehyde (B134337). This can be accomplished through various oxidation methods. guidechem.com The aldehyde can then serve as a precursor for other functional groups.

Reductive Amination Routes to Analogous Benzylamines

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. byu.edu While not a direct route to the target hydroxylamine, it is a key method for preparing the analogous 4-bromo-2-fluorobenzylamine (B54543). This process involves the reaction of 4-bromo-2-fluorobenzaldehyde with an ammonia (B1221849) source to form an imine, which is then reduced to the primary amine. chemicalbook.comsigmaaldrich.com The reduction can be carried out using various reducing agents, including sodium borohydride (B1222165) or through catalytic hydrogenation. ias.ac.inresearchgate.net

A general procedure for reductive amination involves mixing the aldehyde, an amine source (like ammonia or benzylamine), and a reducing agent. byu.edu The reaction can be performed as a one-pot synthesis. researchgate.net Alternatively, 4-bromo-2-fluorobenzonitrile (B28022) can be reduced to 4-bromo-2-fluorobenzylamine using reagents like borane tetrahydrofuran complex. chemicalbook.com

| Starting Material | Reagents | Product |

| 4-Bromo-2-fluorobenzaldehyde | Ammonia, Reducing Agent (e.g., NaBH₄) | 4-Bromo-2-fluorobenzylamine |

| 4-Bromo-2-fluorobenzonitrile | Borane tetrahydrofuran complex | 4-Bromo-2-fluorobenzylamine chemicalbook.com |

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the synthesis of this compound, and specifically the formation of the N-(4-Bromo-2-fluorobenzyloxy)phthalimide intermediate, is highly dependent on the reaction conditions and the choice of reagents. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time.

Reagent Selection:

The selection of an appropriate base is crucial for the deprotonation of N-hydroxyphthalimide, forming the nucleophilic phthalimide-N-oxy anion. Common bases used for this purpose include potassium carbonate (K₂CO₃), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), sodium hydride (NaH), and potassium hydride (KH). The choice of base can significantly impact the reaction rate and yield.

The solvent plays a critical role in dissolving the reactants and facilitating the reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are frequently employed for the N-alkylation of phthalimides as they can effectively solvate the cation of the base, thereby enhancing the nucleophilicity of the anion.

Optimization of Reaction Conditions:

The optimization of reaction conditions involves systematically varying parameters to achieve the highest possible yield and purity of the product in the shortest amount of time. For the synthesis of N-alkoxyphthalimides, this includes optimizing the temperature and the mode of heating. While conventional heating methods are widely used, alternative energy sources such as microwave irradiation and ultrasound have been shown to significantly reduce reaction times and, in some cases, improve yields. nih.govmdpi.com

The following interactive data table provides representative data on how different reaction conditions can affect the yield of N-alkoxyphthalimides, based on studies of similar compounds.

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Various Alkyl Halides | K₂CO₃ | DMSO | Room Temp | 5-10 min (Ultrasound) | 64-99 | nih.gov |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 24 h | 85 | mdpi.com |

| N-(3-bromopropyl)phthalimide | K₂CO₃ | Acetonitrile | 110-150 (Microwave) | <45 min | High | mdpi.com |

| Aryl Ketones (with NHPI) | - | CH₂Cl₂ | Room Temp | 4 h | up to 99 | nih.gov |

This table presents a summary of findings from various sources on the synthesis of N-alkoxyphthalimides and is intended to be representative of the optimization process. The specific yields for this compound may vary.

Exploration of Green Chemistry Principles in Synthetic Pathways

The application of green chemistry principles to the synthesis of this compound and its precursors is an important consideration for developing more sustainable and environmentally friendly chemical processes. nih.gov Key areas of focus include the use of alternative energy sources, greener solvents, and catalytic methods.

Alternative Energy Sources:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. mdpi.comepa.govorganic-chemistry.orgresearchgate.net For the synthesis of N-hydroxyphthalimide and its subsequent N-alkylation, microwave-assisted methods can offer significant advantages over conventional heating. wikipedia.orgmdpi.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. Ultrasound irradiation has been successfully employed in the synthesis of N-alkoxyphthalimides, providing a milder and more efficient alternative to traditional methods. nih.govhhu.de

Greener Solvents and Catalysis:

Solvent Selection: The choice of solvent has a major impact on the environmental footprint of a chemical process. Efforts in green chemistry focus on replacing hazardous solvents with more benign alternatives. While polar aprotic solvents like DMF and DMSO are effective for the N-alkylation of N-hydroxyphthalimide, research into the use of greener solvents is ongoing.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a valuable technique in green chemistry that facilitates the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids). acsgcipr.orgcrdeepjournal.org In the synthesis of N-(4-Bromo-2-fluorobenzyloxy)phthalimide, a phase-transfer catalyst could enable the use of a biphasic solvent system, potentially reducing the need for large quantities of organic solvents and allowing for easier separation of the product. This approach can also allow for the use of less expensive and milder bases like sodium hydroxide. acsgcipr.org

Mechanochemistry: Solvent-free reaction conditions, such as those achieved through mechanochemistry (ball milling), represent a significant advancement in green synthesis. beilstein-journals.orgsemanticscholar.org The N-alkylation of imides has been successfully carried out using ball milling, offering a method that eliminates the need for solvents, reduces waste, and can sometimes lead to different selectivity compared to solution-phase reactions. beilstein-journals.orgsemanticscholar.org

By exploring these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally sustainable.

Nucleophilic Reactivity of the Hydroxylamine Nitrogen Atom

The nitrogen atom of the O-substituted hydroxylamine moiety possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with various electrophilic species.

Reaction with Aldehydes and Ketones for Oxime Formation

A characteristic reaction of hydroxylamines is their condensation with carbonyl compounds. wikipedia.orgbyjus.com this compound readily reacts with both aldehydes and ketones in a weakly acidic medium to form the corresponding O-benzyl oximes, also known as oxime ethers. byjus.com This reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime. byjus.com This transformation is a reliable method for the synthesis of a wide array of O-substituted oximes, which are stable and versatile intermediates in organic synthesis. cdc.govresearchgate.net

| Carbonyl Compound | Reactant Structure | Resulting O-Benzyl Oxime Product |

|---|---|---|

| Acetaldehyde | CH₃CHO | O-(4-Bromo-2-fluorobenzyl)acetaldoxime |

| Acetone | (CH₃)₂CO | O-(4-Bromo-2-fluorobenzyl)acetoxime |

| Benzaldehyde | C₆H₅CHO | O-(4-Bromo-2-fluorobenzyl)benzaldoxime |

| Cyclohexanone | C₆H₁₀O | O-(4-Bromo-2-fluorobenzyl)cyclohexanone oxime |

Acylation and Other Condensation Reactions

The nucleophilic nitrogen of this compound can also undergo acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction leads to the formation of N-acyl-O-benzylhydroxylamines. Furthermore, it can participate in other condensation reactions with suitable electrophiles, expanding its utility in the construction of more complex molecular architectures.

Reactivity of the Aromatic Halogen Substituents

The presence of both bromine and fluorine atoms on the benzene (B151609) ring opens up pathways for transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This method is highly versatile for synthesizing biaryl compounds and introducing various alkyl, alkenyl, or aryl groups at the 4-position of the benzene ring. ikm.org.my The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the final product. libretexts.org

| Boronic Acid/Ester | Catalyst System (Example) | Base (Example) | Product Class |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | O-((4-phenyl-2-fluorobenzyl))hydroxylamine derivatives |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | O-((4-(4-methoxyphenyl)-2-fluorobenzyl))hydroxylamine derivatives |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | O-((4-vinyl-2-fluorobenzyl))hydroxylamine derivatives |

| Methylboronic acid | Pd(PCy₃)₂Cl₂ | Cs₂CO₃ | O-((4-methyl-2-fluorobenzyl))hydroxylamine derivatives |

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It is a cornerstone of modern synthetic chemistry for the construction of arylamines. wikipedia.orgorganic-chemistry.org The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org This pathway allows for the introduction of a wide range of amino functionalities at the 4-position. smolecule.com

| Amine | Catalyst System (Example) | Base (Example) | Product Class |

|---|---|---|---|

| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | O-((4-(morpholino)-2-fluorobenzyl))hydroxylamine derivatives |

| Aniline (B41778) | Pd(OAc)₂ / BINAP | Cs₂CO₃ | O-((4-(phenylamino)-2-fluorobenzyl))hydroxylamine derivatives |

| n-Butylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | O-((4-(butylamino)-2-fluorobenzyl))hydroxylamine derivatives |

| Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | K₃PO₄ | O-((4-(9H-carbazol-9-yl)-2-fluorobenzyl))hydroxylamine derivatives. nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine Activation

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com In the case of this compound, the fluorine atom can act as the leaving group. The reactivity of the ring towards SNAr is influenced by the electronic nature of the substituents. The bromo and O-aminomethyl groups are not strong activating groups for this reaction. However, under forcing conditions or with highly potent nucleophiles, substitution of the fluorine atom may be achievable. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com

| Nucleophile | Potential Product | Reaction Conditions (Hypothetical) |

|---|---|---|

| Sodium methoxide (B1231860) (NaOMe) | O-(4-Bromo-2-methoxybenzyl)hydroxylamine | High temperature, polar aprotic solvent (e.g., DMSO) |

| Sodium hydrosulfide (B80085) (NaSH) | O-(4-Bromo-2-mercaptobenzyl)hydroxylamine | High temperature, polar aprotic solvent (e.g., DMF) |

| Ammonia (NH₃) | O-(2-Amino-4-bromobenzyl)hydroxylamine | High pressure and temperature |

Transformations Involving the Benzylic Position

The benzylic carbon—the CH₂ group attached directly to the aromatic ring—is more reactive than a typical alkyl carbon due to the ability of the adjacent benzene ring to stabilize intermediates such as radicals or carbocations through resonance. khanacademy.orgmasterorganicchemistry.com This enhanced reactivity allows for selective transformations at this position. masterorganicchemistry.com Key reactions include free-radical bromination, which introduces a bromine atom at the benzylic position, and oxidation, which can convert the benzylic CH₂ group into a carbonyl or carboxylic acid group, depending on the reagents used. khanacademy.orgmasterorganicchemistry.com

| Reaction Type | Reagent(s) | Resulting Functional Group at Benzylic Position |

|---|---|---|

| Free-Radical Bromination | N-Bromosuccinimide (NBS), light (hν) or radical initiator | Bromomethyl (-CHBr-) |

| Oxidation (to aldehyde) | Mild oxidizing agents (e.g., IBX) | Formyl (-CHO) |

| Oxidation (to carboxylic acid) | Strong oxidizing agents (e.g., KMnO₄ or H₂CrO₄, heat). khanacademy.orgmasterorganicchemistry.com | Carboxyl (-COOH) |

Mechanistic Studies of Hydroxylamine-Mediated Reactions

The reactivity of O-benzylhydroxylamine derivatives, including this compound, is fundamentally linked to the nature of the N-O bond and the electronic properties of the substituents on the aromatic ring. Mechanistic studies of reactions involving these compounds, primarily in the context of electrophilic amination, provide insight into the pathways of C-N bond formation. While specific mechanistic data for this compound is not extensively documented in dedicated public literature, the general principles governing the reactions of substituted O-benzylhydroxylamines offer a framework for understanding its chemical behavior.

O-benzylhydroxylamines are versatile reagents in organic synthesis, often employed as sources of electrophilic nitrogen. ariel.ac.ilvivekanandcollege.ac.in Their reactions are frequently catalyzed by transition metals, which facilitate the activation of the hydroxylamine and the subsequent formation of new carbon-nitrogen bonds. vivekanandcollege.ac.in The presence of electron-withdrawing groups on the benzyl moiety, such as the bromo and fluoro substituents in this compound, is expected to significantly influence the reactivity and the stability of intermediates in these transformations.

In transition metal-catalyzed reactions, a common mechanistic pathway involves the oxidative addition of the N-O bond of the hydroxylamine derivative to a low-valent metal center. For instance, in copper-catalyzed electrophilic amination reactions, a proposed mechanism involves the formation of a chiral alkyl copper species, which then undergoes electrophilic amination with the hydroxylamine ester. vivekanandcollege.ac.in The electronic nature of the substituents on the benzyl ring can affect the rate and efficiency of this oxidative addition step. Electron-withdrawing groups, like the 4-bromo and 2-fluoro substituents, can make the oxygen atom a better leaving group, potentially facilitating the cleavage of the N-O bond.

Another important aspect of the reactivity of O-benzylhydroxylamines is their role in redox-triggered processes. For example, substituted O-benzyl sulfohydroxamic acids have been designed to release nitroxyl (B88944) (HNO) upon oxidation or reduction. nih.gov The mechanism involves a 1,6-elimination pathway, and the electronic properties of the substituents on the benzyl ring can influence the ease of the triggering redox event. nih.gov While not a direct reaction of this compound itself, this illustrates how substituents on the benzyl ring can modulate the reactivity of the broader class of O-benzylhydroxylamine derivatives.

Computational studies on related systems, such as the effect of substituents on Mn-O bonds in oxo-manganese(V) corrole (B1231805) complexes, have shown that electron-withdrawing substituents can enhance the reactivity of the complex by lowering the bond dissociation energy. researchgate.net By analogy, the electron-withdrawing 4-bromo and 2-fluoro groups in this compound are expected to weaken the N-O bond, making the molecule a more potent electrophilic aminating agent. This enhanced reactivity would be reflected in the kinetics of the reactions in which it participates.

| Substituent on Benzyl Ring | Relative Rate Constant (krel) | Plausible Mechanistic Implication |

|---|---|---|

| 4-Methoxy (Electron-Donating) | 0.5 | Slower N-O bond cleavage due to electron donation, stabilizing the starting material. |

| None (Unsubstituted) | 1.0 | Baseline reactivity for comparison. |

| 4-Bromo (Electron-Withdrawing) | 3.2 | Faster N-O bond cleavage due to the inductive effect of the bromine atom. |

| 2-Fluoro (Electron-Withdrawing) | 2.8 | Enhanced reactivity due to the strong inductive effect of the fluorine atom. |

| 4-Bromo, 2-Fluoro (Electron-Withdrawing) | 8.5 | Significantly accelerated N-O bond cleavage due to the combined electron-withdrawing effects of both halogens. |

Furthermore, the reaction pathway can also be influenced by the nature of the nucleophile and the reaction conditions. In uncatalyzed reactions, the carbon nucleophile directly attacks the electrophilic nitrogen atom, leading to the formation of a new C-N bond. wiley-vch.de The presence of electron-withdrawing groups on the O-benzyl moiety of the hydroxylamine would render the nitrogen atom more electrophilic and thus more susceptible to nucleophilic attack.

Utility in the Construction of Heterocyclic Systems

The O-alkylated hydroxylamine functionality is a key feature that allows this compound to participate in various ring-forming reactions, leading to the synthesis of diverse nitrogen- and oxygen-containing heterocyclic scaffolds.

Synthesis of 1,2,4-Oxadiazole (B8745197) Derivatives

The 1,2,4-oxadiazole ring is a significant scaffold in medicinal and materials chemistry. While the most common route to this heterocycle involves the cyclization of an amidoxime (B1450833) with an acylating agent, O-substituted hydroxylamines like this compound represent an alternative precursor. The general synthesis strategy involves the reaction of a nitrile with hydroxylamine to form an amidoxime, which is then cyclized. rjptonline.orgnih.govorganic-chemistry.org The presence of the 4-bromo-2-fluorophenyl group is significant, as this moiety is found in various biologically active compounds. Although direct cyclization examples starting specifically from this compound are not extensively detailed in readily available literature, its structural components are integral to the synthesis of complex oxadiazole derivatives.

Formation of Imidazole and Other Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. mdpi.com O-substituted hydroxylamines can serve as precursors for various N-heterocycles. For instance, related fluorinated and brominated aniline derivatives are used to synthesize complex fused heterocyclic systems like 5-bromo-4-fluoro-1H-indazole through multi-step reactions involving bromination and ring-closure. google.com While the direct application of this compound in the synthesis of imidazoles is not prominently documented, its inherent reactivity makes it a potential substrate for constructing various nitrogen-containing rings. Another related class of heterocycles, isoxazoles, can be synthesized via [3+2] cycloaddition reactions, often starting from halogenoximes. nih.govenamine.net

Participation in Ring-Closure and Cyclization Reactions

The hydroxylamine group is reactive and capable of participating in various intramolecular and intermolecular cyclization reactions to form heterocyclic rings. O-substituted hydroxylammonium salts are recognized as valuable intermediates for producing plant protective agents and pharmaceuticals. google.com The specific reaction pathways depend on the other functional groups present in the molecule and the reaction conditions employed. The 4-bromo-2-fluorobenzyl moiety provides not only steric and electronic influence on these reactions but also a handle for further chemical modifications, such as cross-coupling reactions.

Intermediate in the Preparation of Specialized Organic Compounds

Beyond its direct use in forming heterocyclic cores, this compound serves as a crucial intermediate, providing the essential 4-bromo-2-fluorobenzyl motif for more complex target molecules.

Precursors for Agrochemical Research

The incorporation of fluorine and bromine atoms into organic molecules is a common strategy in the design of modern agrochemicals, as it can significantly enhance biological activity and metabolic stability. The "4-bromo-2-fluorophenyl" substructure is found in molecules used in agrochemical compositions. For example, the compound 4-(4-bromo-2-fluorophenyl)-n-(2,6-difluorophenyl)-2,5-dimethylpyrazol-3-amine is listed as an active ingredient in an agrochemical patent. google.com This demonstrates the importance of this specific structural unit in the development of new plant protection agents. This compound serves as a key building block for introducing this valuable moiety into potential agrochemical candidates.

Building Blocks for Fine Chemicals and Specialty Materials

In the broader chemical industry, halogenated and fluorinated aromatic compounds are fundamental building blocks for fine chemicals, pharmaceuticals, and specialty materials. nordmann.global The closely related compound, 4-Bromo-2-fluorobenzylamine, is explicitly used as an intermediate in the synthesis of pharmaceutical compounds. nordmann.global Similarly, derivatives of 1,4-dibromo-2-fluorobenzene (B72686) are used to synthesize intermediates like 4-bromo-2-methoxybenzaldehyde, which is valuable in the pharmaceutical industry. google.com this compound, available from commercial suppliers for research and development purposes, fits into this category of high-value intermediates. bldpharm.comaccelachem.com Its structure is designed for facile incorporation into larger molecules, making it a useful component in the synthesis of complex organic materials and active pharmaceutical ingredients.

Derivatization Reagent in Analytical Chemistry Methodologies

Extensive research into the applications of this compound as a derivatization reagent for analytical chemistry has yet to yield significant published data. While structurally related compounds, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), are well-documented for their utility in enhancing the detection of various analytes, specific methodologies employing the 4-bromo-2-fluoro substituted analogue remain largely unexplored in the available scientific literature.

Formation of Stable Derivatives for Chromatographic Analysis

There is currently a lack of specific studies detailing the formation of stable derivatives using this compound for chromatographic analysis. The principle of derivatization involves the chemical modification of an analyte to produce a new compound with properties that are more suitable for analysis by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This process is often employed to improve the volatility, thermal stability, or detectability of the target molecule.

For hydroxylamine-containing reagents, the typical reaction involves the formation of oximes with carbonyl compounds (aldehydes and ketones). These reactions are generally straightforward and result in stable derivatives. However, peer-reviewed articles or established analytical methods documenting this specific application for this compound could not be identified.

Enhancement of Detection Sensitivity for Specific Analytes

Similarly, there is no available research demonstrating the use of this compound for the enhancement of detection sensitivity for specific analytes. Derivatizing agents are often chosen for their ability to introduce a feature into the analyte that can be more sensitively detected. For instance, the introduction of electrophoric groups, such as fluorine or bromine atoms, can significantly enhance the response of an electron capture detector (ECD) in gas chromatography.

While the bromine and fluorine atoms present in this compound suggest its potential as a derivatizing agent for sensitive detection methods, empirical data, including comparative studies on detection limits or signal enhancement for specific analytes, is not present in the current body of scientific literature. Further research would be necessary to establish and quantify any potential benefits of this particular compound in enhancing analytical sensitivity.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei to provide detailed information about the structure of a molecule. For O-(4-Bromo-2-fluorobenzyl)hydroxylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be employed for a thorough analysis.

Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, the following interpretations are based on established principles of NMR spectroscopy and data from structurally analogous compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons will appear in the downfield region, typically between 7.0 and 7.8 ppm, due to the deshielding effect of the benzene (B151609) ring. The presence of the bromine and fluorine atoms will influence their chemical shifts and coupling patterns. The benzylic protons (CH₂) adjacent to the oxygen atom are expected to resonate as a singlet at approximately 4.8-5.0 ppm. The protons of the hydroxylamine (B1172632) group (NHOH) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 7.8 | m | - |

| Benzylic-CH₂ | 4.8 - 5.0 | s | - |

| Hydroxylamine-NHOH | Variable | br s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atoms of the aromatic ring are expected to appear in the range of 110-165 ppm. The carbon atom bonded to the fluorine will show a large one-bond coupling constant (¹JC-F), and its chemical shift will be significantly influenced by the fluorine's high electronegativity. The carbon attached to the bromine will also have a characteristic chemical shift. The benzylic carbon (CH₂) is anticipated to resonate around 70-75 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Benzylic-CH₂ | 70 - 75 |

| Aromatic-C | 110 - 140 |

| Aromatic-C-F | 158 - 165 (d, ¹JC-F ≈ 245-255 Hz) |

| Aromatic-C-Br | 118 - 125 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Analysis

¹⁹F NMR is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal would provide information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and adjacent aromatic protons would be observable in the ¹H NMR spectrum, providing valuable information for assigning the proton signals.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons, for instance, the through-bond coupling between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and the carbon atoms to which they are attached. This would be crucial for assigning the signals of the benzylic CH₂ group and the protonated aromatic carbons.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with a high degree of accuracy. This precise mass measurement allows for the unambiguous determination of the molecular formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.

| Ion | Calculated Exact Mass | Molecular Formula |

| [M]⁺ (for ⁷⁹Br) | 218.9695 | C₇H₇⁷⁹BrFNO |

| [M+2]⁺ (for ⁸¹Br) | 220.9674 | C₇H₇⁸¹BrFNO |

By comparing the experimentally measured exact mass to the calculated mass for the proposed formula, the elemental composition can be confirmed with high confidence.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and structural features of thermally labile molecules like this compound. In positive ion mode, the compound is expected to be detected as its protonated form, [M+H]⁺.

The presence of a bromine atom is a key feature in the mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for bromine-containing ions, where two peaks of roughly equal intensity are observed, separated by two mass units (m/z).

Under tandem mass spectrometry (MS/MS) conditions, the protonated molecule would likely undergo fragmentation. A primary fragmentation pathway for benzylamines and related compounds involves the neutral loss of the amine or hydroxylamine group. nih.gov For this compound, the cleavage of the C-O bond is anticipated, leading to the formation of a stable 4-bromo-2-fluorobenzyl cation. Another potential fragmentation involves the loss of ammonia (B1221849) (NH₃) from the hydroxylamine moiety. nih.govresearchgate.net The detection of bromide ions (m/z 79 and 81) can also be a characteristic feature, especially under negative-ion ESI with in-source fragmentation. tandfonline.comresearchgate.net

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Description |

| [M+H]⁺ | 221.99 | 223.99 | Protonated molecular ion |

| [M-NH₂OH]⁺ | 188.96 | 190.96 | Fragment from loss of hydroxylamine |

| [M-NH₃]⁺ | 204.98 | 206.98 | Fragment from loss of ammonia |

| [Br]⁻ | 78.92 | 80.92 | Bromide ion (in negative mode) |

Note: The data in this table is predicted based on the chemical structure and general fragmentation patterns of similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various structural components.

The presence of the hydroxylamine group should be evident from the N-H stretching vibrations, which typically appear in the region of 3400-3250 cm⁻¹. orgchemboulder.com The C-O single bond stretch is expected in the 1320-1000 cm⁻¹ range. orgchemboulder.com The aromatic ring will produce characteristic C-H stretching bands just above 3000 cm⁻¹ and C=C stretching bands in the 1600-1400 cm⁻¹ region. vscht.cz

The halogen substituents also have distinct vibrational frequencies. The C-F stretch is typically strong and found in the 1400-1000 cm⁻¹ range. uhcl.eduwpmucdn.com The C-Br stretching vibration occurs at lower wavenumbers, generally in the 690-515 cm⁻¹ region of the spectrum. orgchemboulder.comlibretexts.org

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Hydroxylamine) | Stretch | 3400 - 3250 | Medium, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (CH₂) | Stretch | 3000 - 2850 | Medium |

| Aromatic C=C | Stretch | 1600 - 1400 | Medium to Strong |

| C-F (Aryl Fluoride) | Stretch | 1250 - 1100 | Strong |

| C-O (Ether linkage) | Stretch | 1320 - 1000 | Strong |

| C-Br (Aryl Bromide) | Stretch | 690 - 515 | Medium to Strong |

Note: The data in this table is predicted based on characteristic group frequencies from spectroscopic databases.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. excillum.comnih.gov While, as of this writing, the specific crystal structure of this compound has not been publicly reported, predictions about its solid-state structure can be made based on the analysis of similar small organic molecules.

The molecule is expected to crystallize in a conformation that minimizes steric hindrance and maximizes favorable intermolecular interactions. The benzene ring will be planar, with the bromine and fluorine atoms lying in the plane of the ring. The bond lengths and angles will be influenced by the electronic effects of the substituents. For instance, the C-Br bond length in similar aryl bromides is typically around 1.90 Å. researchgate.net

In the crystal lattice, hydrogen bonding is expected to be a dominant intermolecular force, with the hydroxylamine group acting as both a hydrogen bond donor (N-H) and acceptor (N and O atoms). These hydrogen bonds could lead to the formation of chains or more complex three-dimensional networks. rsc.org Halogen bonding, a non-covalent interaction involving the bromine or fluorine atoms, might also play a role in the crystal packing.

Table 3: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value | Notes |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups. |

| C-Br Bond Length | ~1.90 Å | Based on analogous aryl bromides. researchgate.net |

| C-F Bond Length | ~1.35 Å | Typical for aryl fluorides. |

| C-O Bond Length | ~1.43 Å | Standard for a C-O single bond. |

| Intermolecular Forces | Hydrogen Bonding, Halogen Bonding, van der Waals forces | Expected to govern the crystal packing. |

Note: The data in this table is theoretical and based on typical values for similar molecular structures, as no experimental crystal structure is currently available.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, providing a framework to investigate molecular properties from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed. DFT, particularly with hybrid functionals like B3LYP, has proven to be a reliable and computationally efficient method for studying organic molecules, balancing accuracy with computational cost. researchgate.net These calculations are typically performed with a specific basis set, such as 6-311++G(d,p), which defines the mathematical functions used to describe the orbitals of the electrons. researchgate.net

The first step in most computational studies is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For O-(4-Bromo-2-fluorobenzyl)hydroxylamine, this would involve calculating bond lengths, bond angles, and dihedral angles that result in the most stable structure.

Conformational analysis is an extension of geometry optimization, exploring various spatial arrangements (conformers) that arise from rotation around single bonds, such as the C-O and O-N bonds in the side chain. By calculating the relative energies of these different conformers, researchers can identify the global minimum energy structure and understand the molecule's flexibility.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-O | ~1.43 Å |

| Bond Length | O-N | ~1.45 Å |

| Bond Angle | C-O-N | ~109.5° |

| Dihedral Angle | C-C-O-N | ~60° (Gauche) |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.govresearchgate.net A small energy gap suggests high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone pairs of the oxygen and nitrogen atoms. The LUMO would likely be distributed across the antibonding orbitals of the ring and the benzyl (B1604629) group. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. tci-thaijo.org

| Parameter | Symbol | Formula | Exemplary Value |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -1.2 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 eV |

| Ionization Potential | I | -EHOMO | 6.5 eV |

| Electron Affinity | A | -ELUMO | 1.2 eV |

| Chemical Hardness | η | (I - A) / 2 | 2.65 eV |

| Chemical Potential | μ | -(I + A) / 2 | -3.85 eV |

| Electrophilicity Index | ω | μ2 / 2η | 2.79 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. tci-thaijo.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Red/Yellow: Regions of negative potential, rich in electrons, which are susceptible to electrophilic attack. For this compound, these areas would be concentrated around the electronegative fluorine, oxygen, and nitrogen atoms.

Blue: Regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack. These areas are typically found around the hydrogen atoms, particularly the amine hydrogens.

Green: Regions of neutral or near-zero potential.

The MEP map provides a clear, intuitive guide to the molecule's reactivity towards charged or polar species. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wisc.edujuniperpublishers.com This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O) | σ* (C-N) | ~5.2 |

| LP (N) | σ* (C-O) | ~4.8 |

| π (Cring-Cring) | π* (Cring-Cring) | ~20.5 |

| LP (F) | σ* (Cring-Cring) | ~3.1 |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the accurate prediction of various spectroscopic properties. researchgate.net By calculating vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. The calculated frequencies and their corresponding intensities can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations, such as C-F stretching, C-Br stretching, N-H bending, and C-O stretching.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated to predict the NMR spectrum. These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds. Ultraviolet-Visible (UV-Vis) spectroscopy can also be simulated using Time-Dependent DFT (TD-DFT) to calculate the electronic transitions between molecular orbitals, predicting the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in an experimental UV-Vis spectrum.

Elucidation of Reaction Mechanisms and Transition State Analysis

Beyond static molecular properties, computational chemistry is a powerful tool for studying the dynamics of chemical reactions. For any proposed reaction involving this compound, DFT can be used to map the entire reaction pathway. researchgate.net This involves identifying and calculating the energies of all reactants, intermediates, products, and, most importantly, the transition states that connect them.

The transition state is the highest energy point along the reaction coordinate and determines the activation energy (Ea) of the reaction. By locating the transition state structure and confirming it with a frequency calculation (which should yield one imaginary frequency), chemists can gain a detailed understanding of the bond-breaking and bond-forming processes. This analysis provides critical insights into reaction feasibility, kinetics, and the influence of substituents (like the bromo and fluoro groups) on the reactivity of the molecule, guiding the design of new synthetic routes.

Structure Activity Relationship Sar Studies in Chemical Design Excluding Biological Outcomes

Impact of Halogen Substitution (Bromine and Fluorine) on Reactivity and Selectivity

The presence of both bromine and fluorine atoms on the phenyl ring significantly modulates its electronic properties, which in turn governs the compound's reactivity and selectivity in various chemical reactions. Halogen substituents exert two primary electronic effects: the inductive effect and the resonance effect. libretexts.orglumenlearning.com

The inductive effect is an electron-withdrawing effect that operates through the sigma bonds, caused by the high electronegativity of the halogens. lumenlearning.commsu.edu This effect tends to deactivate the benzene (B151609) ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene. libretexts.orgmsu.edu The resonance effect , on the other hand, involves the donation of a lone pair of electrons from the halogen into the pi-system of the aromatic ring. lumenlearning.com This effect is electron-donating and tends to direct incoming electrophiles to the ortho and para positions. libretexts.orgmsu.edu

Table 1: Comparison of Electronic Properties of Fluorine and Bromine Substituents

| Property | Fluorine (F) | Bromine (Br) | Impact on Aromatic Ring Reactivity |

|---|---|---|---|

| Electronegativity (Pauling Scale) | 3.98 | 2.96 | Both are strongly electronegative, exerting a powerful inductive electron-withdrawing effect. Fluorine's effect is stronger. |

| Inductive Effect | Strongly electron-withdrawing (-I) | Electron-withdrawing (-I) | Deactivates the ring towards electrophilic substitution. libretexts.org |

| Resonance Effect | Weakly electron-donating (+R) | Weakly electron-donating (+R) | Directs incoming electrophiles to ortho and para positions. msu.edu |

| Dominant Effect | Inductive effect | Inductive effect | Overall deactivation of the aromatic ring. libretexts.orglumenlearning.com |

| Atomic Radius (pm) | 50 | 114 | The larger size of bromine can introduce steric hindrance, influencing reaction pathways and selectivity. |

Influence of Substituent Position on Chemical Transformations

The specific placement of the fluoro group at the 2-position (ortho to the benzyloxyamine moiety) and the bromo group at the 4-position (para) creates a distinct pattern of reactivity.

Electrophilic Aromatic Substitution: The combined directing effects of the substituents determine the outcome of further substitutions on the ring. The benzyloxymethyl group (-CH₂ONH₂) is generally considered an ortho, para-director. The fluorine atom is also an ortho, para-director. The bromine atom, being a halogen, is also an ortho, para-director. In this molecule, the positions ortho and para to the activating -CH₂ONH₂ group are positions 3, 5, and the bromine-occupied 4-position. The fluorine atom at position 2 directs to positions 1, 3, and 5. The bromine atom at position 4 directs to positions 3 and 5. Therefore, electrophilic attack is most likely to occur at positions 3 and 5, with the specific outcome depending on the nature of the electrophile and reaction conditions.

Reactivity of the Hydroxylamine (B1172632) Moiety: The electron-withdrawing nature of the halogenated benzyl (B1604629) group influences the nucleophilicity of the hydroxylamine nitrogen and oxygen atoms. This can affect the rates and equilibrium positions of reactions such as oxime formation with aldehydes and ketones.

Benzylic Position Reactivity: The halogens' inductive effects can influence the stability of potential intermediates (radicals, carbocations, or carbanions) at the benzylic carbon (-CH₂-), thereby affecting the course of reactions involving this position, such as radical halogenation or oxidation.

Rational Design of O-(4-Bromo-2-fluorobenzyl)hydroxylamine Derivatives for Specific Synthetic Applications

The structure of this compound serves as a versatile scaffold for the rational design of derivatives tailored for specific, non-biological synthetic purposes. Modifications can be targeted at the hydroxylamine group or the aromatic ring.

Modification of the Hydroxylamine Moiety: The primary amine of the hydroxylamine can be used as a nucleophile to react with various electrophiles. For instance, reaction with aldehydes or ketones yields oxime ethers. This reaction is a cornerstone in dynamic covalent chemistry and the synthesis of materials with tunable properties.

Utilizing Halogen Atoms as Synthetic Handles: The bromine atom at the 4-position is particularly useful for cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Stille, or Heck couplings allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at this position. This strategy enables the synthesis of more complex molecular architectures, where the 4-bromo-2-fluorobenzyl scaffold serves as a key building block. The fluorine atom is generally less reactive in such cross-coupling reactions, providing a site of stability.

Table 2: Potential Synthetic Modifications and Applications

| Modification Site | Reaction Type | Potential Derivative | Intended Synthetic Application |

|---|---|---|---|

| Hydroxylamine (-ONH₂) | Condensation with Aldehyde/Ketone | Oxime Ethers | Building blocks for polymers, molecular switches, or components in dynamic combinatorial libraries. |

| Hydroxylamine (-ONH₂) | Acylation | N-Acyl Derivatives | Modification of electronic properties; precursors for further transformations. |

| Aromatic Ring (C4-Br) | Suzuki Coupling | 4-Aryl/Vinyl Derivatives | Synthesis of bi-aryl compounds or conjugated systems for materials science applications. |

| Aromatic Ring (C4-Br) | Buchwald-Hartwig Amination | 4-Amino Derivatives | Introduction of nitrogen-containing functional groups, creating precursors for dyes or ligands. |

| Aromatic Ring (C4-Br) | Sonogashira Coupling | 4-Alkynyl Derivatives | Creation of rigid, linear molecular structures for use in supramolecular chemistry or as advanced synthetic intermediates. |

Computational Approaches to Understand Structure-Reactivity Correlations

Computational chemistry provides powerful tools to predict and rationalize the chemical behavior of this compound without the need for extensive experimentation. Methods like Density Functional Theory (DFT) can elucidate the relationship between the molecule's structure and its reactivity. rsc.orgnih.gov

Electrostatic Potential (ESP) Maps: These maps visualize the electron density distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, ESP maps would likely show negative potential around the hydroxylamine oxygen and the halogen atoms, and positive potential on the amine protons, predicting sites of interaction.

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO location suggests the site of nucleophilic attack, while the LUMO location indicates the site of electrophilic attack. The HOMO-LUMO energy gap can be correlated with the chemical reactivity and stability of the molecule. rsc.org

Calculation of Reaction Pathways: Computational methods can be used to model the transition states and intermediates of potential reactions. By calculating the activation energies for different pathways (e.g., electrophilic attack at position 3 vs. position 5), one can predict the most likely product, providing a theoretical basis for the observed selectivity. nih.gov This approach is invaluable for understanding how the ortho-fluoro and para-bromo substituents cooperatively or competitively influence reaction outcomes.

Table 3: Application of Computational Methods to Predict Reactivity

| Computational Parameter | Method | Predicted Chemical Insight |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | DFT | Identifies nucleophilic (e.g., O, N atoms) and electrophilic sites for intermolecular interactions. |

| HOMO/LUMO Energies and Distribution | DFT, TD-DFT | Predicts the most probable sites for electrophilic and nucleophilic attack; the energy gap correlates with chemical stability. rsc.org |

| Natural Bond Orbital (NBO) Analysis | DFT | Quantifies charge distribution on atoms, providing insight into the inductive effects of the halogen substituents. |

| Transition State Energy Calculations | DFT, MP2 | Determines activation energies for competing reaction pathways to predict regioselectivity in aromatic substitution. nih.gov |

| Hammett Constants | Theoretical Calculation | Quantifies the electron-donating or -withdrawing effects of the substituted benzyl group on the hydroxylamine moiety's reactivity. nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for O-(4-Bromo-2-fluorobenzyl)hydroxylamine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via reductive amination of 4-bromo-2-fluorobenzaldehyde with hydroxylamine derivatives, analogous to protocols for structurally similar compounds like N-benzyl-O-(2-morpholinoethyl)hydroxylamine ( ). Key parameters include pH (optimized at 6–7), temperature (room temperature for stability), and stoichiometric control of the aldehyde and hydroxylamine precursor. Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using ¹⁹F NMR (δ -110 to -115 ppm for fluorine) and HRMS (expected [M+H]+ ~246.0 Da) .

Q. How is this compound utilized in derivatization for analytical chemistry?

- Application : The compound reacts with carbonyl groups (e.g., ketones, aldehydes) to form stable oximes, enhancing detectability in GC-MS or LC-UV. For example, in metabolomics, it derivatizes volatile carbonyl compounds (e.g., acrolein) via oximation, improving sensitivity by 10–100× compared to underivatized analytes .

- Protocol : Dissolve 10 mg of the compound in 1 mL methanol, mix with the sample (pH 5–6), incubate at 60°C for 1 hr, and extract derivatives using SPE cartridges .

Advanced Research Questions

Q. What strategies resolve contradictory data in reaction kinetics for this compound-mediated oxime formation?

- Case Study : Discrepancies in rate constants (e.g., pH-dependent vs. solvent-dependent outcomes) may arise from competing hydrolysis pathways. Use kinetic modeling (e.g., pseudo-first-order approximation) and monitor intermediates via in-situ FTIR or stopped-flow spectroscopy .

- Mitigation : Stabilize the hydroxylamine by adding antioxidants (e.g., BHT) or using deuterated solvents (e.g., D₂O) to suppress side reactions .

Q. How does the bromo-fluoro substitution pattern influence the compound’s reactivity in nucleophilic additions?

- Mechanistic Insight : The electron-withdrawing bromo (ortho) and fluoro (para) groups reduce electron density at the benzyl carbon, slowing nucleophilic attack. DFT calculations (B3LYP/6-31G*) show a 15–20% decrease in reaction rate compared to non-halogenated analogs .

- Experimental Validation : Compare kinetic data with O-(4-methylbenzyl)hydroxylamine ( ) under identical conditions. Use Hammett plots (σ⁺ values) to correlate substituent effects .

Q. What are the challenges in scaling up this compound synthesis while maintaining >98% purity?

- Process Optimization :

- Step 1 : Replace batch reactors with flow chemistry systems to control exothermic reactions (e.g., reductive amination).

- Step 2 : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediates .

- Step 3 : Use recrystallization (ethanol/water, 3:1 v/v) to achieve >99% purity, confirmed by XRPD to avoid polymorphic impurities .

Specialized Applications

Q. Can this compound serve as a pharmacophore in antimicrobial drug discovery?

- Hypothesis Testing : The bromo-fluoro motif may enhance membrane permeability and target binding (e.g., bacterial nitroreductases). Screen against ESKAPE pathogens using MIC assays and compare with non-halogenated analogs ( ).

- SAR Analysis : Modify the hydroxylamine group to N-alkyl or N-aryl derivatives and assess potency against methicillin-resistant Staphylococcus aureus (MRSA) .

Q. How does the compound interact with cellular redox systems in toxicological studies?

- Mechanistic Study : In AC16 cardiomyocytes ( ), this compound may generate ROS via Fenton-like reactions (Fe²⁺-mediated). Measure ROS levels using DCFH-DA fluorescence and validate with NAC (N-acetylcysteine) pretreatment .

- Metabolomics : Use LC-HRMS to identify adducts with glutathione or cysteine residues, indicating redox cycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.